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Compound of Interest

Compound Name: 4-Amino-6-methylnicotinic acid

Cat. No.: B160790 Get Quote

An In-depth Review of a Versatile Pyridine Derivative for Drug Discovery and Development

Abstract
4-Amino-6-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a valuable

scaffold in medicinal chemistry and drug discovery. While specific research on this particular

isomer is limited in publicly available literature, its structural motifs are present in a variety of

biologically active compounds. This technical guide consolidates the available information on

its chemical properties and provides inferred insights into its potential synthesis, biological

activities, and experimental investigation, drawing from data on closely related aminonicotinic

acid derivatives. This document is intended to serve as a foundational resource for

researchers, scientists, and drug development professionals interested in exploring the

therapeutic potential of this and similar chemical entities.

Chemical Properties
4-Amino-6-methylnicotinic acid is a solid organic compound with the molecular formula

C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] Its structure features a pyridine ring

substituted with an amino group at the 4-position, a methyl group at the 6-position, and a

carboxylic acid group at the 3-position (nicotinic acid core).
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Property Value Source

CAS Number 127915-50-8 [1]

Molecular Formula C₇H₈N₂O₂ [2]

Molecular Weight 152.15 g/mol [1]

Canonical SMILES CC1=NC=C(C(=C1)N)C(=O)O [2]

InChI Key
WUSQVMYMTQCNAV-

UHFFFAOYSA-N
[2]

Physical Form Solid [1]

Purity Typically available at ≥98% [1]

Potential Synthesis Routes
While a specific, detailed experimental protocol for the synthesis of 4-Amino-6-
methylnicotinic acid is not readily available in the surveyed literature, several general

methods for the synthesis of aminonicotinic acid derivatives can be considered. These routes

often involve the introduction of the amino group onto a pre-existing pyridine carboxylic acid

scaffold.

A plausible synthetic approach could involve the amination of a suitable precursor, such as a 4-

chloro or 4-hydroxynicotinic acid derivative. Alternatively, rearrangement reactions of

corresponding amides or azides offer viable pathways.

Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of an aminonicotinic

acid derivative, which could be adapted for 4-Amino-6-methylnicotinic acid.
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Generalized Synthesis Workflow for Aminonicotinic Acids
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Functionalization at C4
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4-Amino-6-methylnicotinic Acid
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Caption: A potential synthetic pathway for 4-Amino-6-methylnicotinic acid.

Experimental Protocols for Related Compounds
Due to the absence of a direct protocol for 4-Amino-6-methylnicotinic acid, the following

sections detail established methods for the synthesis of structurally similar aminonicotinic

acids. These can serve as a starting point for the development of a specific synthesis plan.

Method A: Hofmann Rearrangement of a Pyridine Carboxamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer

carbon atom.[3][4] This could be applied to a pyridine-3,4-dicarboxamide precursor.

Experimental Protocol (Adapted from Nicotinamide to 3-Aminopyridine)[3]
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Preparation of the N-bromoamide: A primary amide (1 equivalent) is treated with bromine (1

equivalent) in the presence of a strong base like sodium hydroxide in an aqueous medium.

Deprotonation: The N-H proton of the N-bromoamide is abstracted by the base to form a

nitrogen anion.

Rearrangement: The anion undergoes rearrangement where the alkyl or aryl group migrates

from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an

isocyanate intermediate.

Hydrolysis: The isocyanate is then hydrolyzed in the aqueous basic solution to form a

carbamic acid, which spontaneously decarboxylates to yield the primary amine.

Method B: Curtius Rearrangement of a Pyridine Carboxyl Azide

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an

isocyanate, which can then be converted to an amine.[5][6][7]

Experimental Protocol (General Procedure)[5][8]

Formation of the Acyl Azide: A carboxylic acid (1 equivalent) is converted to its corresponding

acyl chloride using a chlorinating agent (e.g., thionyl chloride). The acyl chloride is then

reacted with sodium azide to form the acyl azide.

Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene or benzene). This

induces the rearrangement to the isocyanate with the loss of nitrogen gas.

Trapping of the Isocyanate: The resulting isocyanate can be trapped with various

nucleophiles. For the synthesis of the primary amine, the isocyanate is typically hydrolyzed

with an aqueous acid or base.

Method C: Nucleophilic Aromatic Substitution

If a suitable precursor like 4-chloro-6-methylnicotinic acid is available, direct amination via

nucleophilic aromatic substitution (SNAr) can be a straightforward approach.

Experimental Protocol (General Procedure for Amination of Chloropyridines)
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Reaction Setup: The 4-chloropyridine derivative (1 equivalent) is dissolved in a suitable

solvent (e.g., ethanol, DMF).

Amination: An amine source, such as ammonia or an amine salt (e.g., ammonium

hydroxide), is added in excess. The reaction may require elevated temperatures and

pressures.

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by

extraction and purified by crystallization or chromatography.

Potential Biological Activities and Therapeutic
Applications
Direct biological activity data for 4-Amino-6-methylnicotinic acid is not prominent in the

scientific literature. However, the aminonicotinic acid scaffold is a key feature in many

compounds with diverse pharmacological properties. Derivatives of nicotinic acid are known to

exhibit antifungal, antibacterial, and anti-inflammatory activities.[9][10]

The methyl ester of the related compound, 6-methylnicotinic acid, has been investigated for its

role in the treatment of central nervous system (CNS) disorders as an inhibitor of D-amino acid

oxidase and D-aspartate oxidase.[11] This suggests that 4-Amino-6-methylnicotinic acid and

its derivatives could also be explored as potential enzyme inhibitors.[12]

Table of Biological Activities of Related Aminonicotinic Acid Derivatives:
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Compound Class Biological Activity
Potential
Therapeutic Area

References

2-Aminonicotinamide

derivatives

Antifungal (inhibition

of GPI-anchored

protein biosynthesis)

Infectious Diseases [13]

6-Aminonicotinic acid

derivatives

Antibacterial

(inhibition of DNA

gyrase and

topoisomerase IV)

Infectious Diseases [14]

Substituted Nicotinic

Acid Esters

Anti-inflammatory

(COX enzyme

inhibition)

Inflammation [9]

Methyl 6-

methylnicotinate

D-amino acid oxidase

and D-aspartate

oxidase inhibitor

CNS Disorders [11]

Potential Signaling Pathway Involvement
Given the lack of specific data for 4-Amino-6-methylnicotinic acid, it is premature to

definitively assign it to a particular signaling pathway. However, based on the activities of

related compounds, it could potentially interact with pathways involved in microbial cell wall

synthesis, bacterial DNA replication, or inflammatory responses mediated by prostaglandins.

Further research is required to elucidate its precise mechanism of action.

The following diagram illustrates a generalized concept of enzyme inhibition, a potential

mechanism of action for this class of compounds.
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Conceptual Diagram of Competitive Enzyme Inhibition
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Caption: Competitive enzyme inhibition as a potential mechanism of action.

Future Research Directions
The study of 4-Amino-6-methylnicotinic acid presents several opportunities for further

investigation:

Development of a robust and scalable synthesis route: A detailed and optimized synthetic

protocol is essential for making this compound readily available for research.

Screening for biological activity: A broad-based screening against various biological targets,

including microbial strains, cancer cell lines, and specific enzymes, could uncover its

therapeutic potential.

Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of

derivatives with modifications at the amino, methyl, and carboxylic acid groups could lead to

the identification of more potent and selective compounds.
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Pharmacokinetic and toxicological profiling: In vivo studies to assess the absorption,

distribution, metabolism, excretion (ADME), and toxicity of promising derivatives will be

crucial for their development as drug candidates.

Conclusion
4-Amino-6-methylnicotinic acid is a research chemical with significant untapped potential.

While direct experimental data is currently scarce, the established biological activities of related

aminonicotinic acid derivatives provide a strong rationale for its further investigation. This

technical guide serves as a starting point for researchers, offering insights into its properties,

potential synthesis, and plausible biological activities. Future research into this and similar

molecules could lead to the discovery of novel therapeutic agents for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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